molecular formula C8H10N4 B2918823 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1975118-02-5

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

カタログ番号: B2918823
CAS番号: 1975118-02-5
分子量: 162.196
InChIキー: AFODCLPFHVZDSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7 and an amine group at position 2. For instance, microwave-assisted synthesis has been employed to generate substituted pyrazolo[1,5-a]pyrimidines with high yields (89% for ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) . Additionally, the condensation of β-enaminones with aminopyrazoles under optimized conditions is a plausible route .

The compound’s structural features—specifically the 2,7-dimethyl groups and 3-amine moiety—may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Pyrazolo[1,5-a]pyrimidine derivatives are known for their roles as kinase inhibitors, enzyme modulators, and ligands for therapeutic targets like the translocator protein 18 kDa (TSPO) .

特性

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODCLPFHVZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate pyrazole derivatives with formamide or other suitable reagents. One common method includes the cyclization of 3-amino-1H-pyrazole with 2,4-pentanedione under acidic conditions, followed by methylation at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

作用機序

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-3-amine Derivatives

Compound Name Substituents Biological Target/Activity Key Findings Reference
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine 2-Me, 7-Me, 3-NH₂ Potential kinase/TSPO modulation Hypothesized moderate lipophilicity (LogD ~2–3) due to methyl groups; synthetic accessibility via regioselective methods .
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-ylacetamide 5-Me, 7-Me, 3-acetamide TSPO ligand Subnanomolar Ki values for TSPO binding; LogD7.4 = 2.8–3.5; conserved selectivity over CBR .
Pyrazolo[1,5-a]pyrimidin-3-amine derivatives (nSMase2 inhibitors) Variable (e.g., 2-Et, 5-Me, 3-Ph) Neutral sphingomyelinase 2 (nSMase2) Superior inhibitory potency to PDDC (IC₅₀ < 1 µM); scaffold flexibility enhances drug-likeness .
2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Et, 5-Me, 3-Ph, 7-NH(CH₂Py) Undisclosed Structural complexity increases molecular weight (343.43 g/mol) and H-bond donor capacity .
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 5-Me, 3-(2-MeOPh), 7-NH(4-ClPh) Undisclosed Electron-withdrawing groups (Cl, MeO) may enhance metabolic stability .

Key Insights from Comparative Analysis:

Amine vs. Acetamide at Position 3: The 3-amine group in the target compound offers a hydrogen-bond donor site, contrasting with the acetamide group in TSPO ligands, which introduces additional hydrophobicity .

Synthetic Accessibility: Microwave-assisted methods (e.g., for ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate ) highlight the feasibility of regioselective synthesis, though functionalization at position 3 may require specialized reagents (e.g., β-enaminones ).

Physicochemical Properties :

  • The 2,7-dimethyl groups likely lower LogD values compared to bulkier substituents (e.g., 3-phenyl or 3-acetamide), improving aqueous solubility .

Biological Performance :

  • nSMase2 inhibitors with pyrazolo[1,5-a]pyrimidin-3-amine scaffolds demonstrate that small substituents (e.g., methyl, ethyl) enhance enzyme inhibition, while larger groups (e.g., phenyl) may improve binding affinity .

生物活性

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is C8H10N4, with a molecular weight of 162.19 g/mol. Its unique fused ring structure combines pyrazole and pyrimidine elements, which contributes to its reactivity and biological properties. The compound's specific substitution pattern at the 2 and 7 positions is crucial for its biological activity.

The biological activity of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating related biological pathways. This mechanism is essential for its applications in drug development and therapeutic interventions.

Anticancer Properties

Research has indicated that 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study involving triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against MCF-7 breast cancer cells (IC50 = 15.3 µM) when tested alongside other compounds .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amineMCF-7 (breast cancer)15.3
Triazole-linked glycohybridsMDA-MB-231 (breast cancer)Not effective

Antiviral and Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for antiviral properties and anti-inflammatory effects. It has shown activity against viral infections by inhibiting viral replication through interactions with viral enzymes or host cell receptors. Furthermore, its anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation.

Antiparasitic Activity

Derivatives of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine have also demonstrated antitrypanosomal and antischistosomal activities. These properties make the compound a candidate for developing treatments against parasitic infections such as Chagas disease and schistosomiasis.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine to enhance its biological activity. For example:

  • Synthesis of Glycohybrids : A copper-catalyzed synthesis method yielded a series of glycohybrids derived from pyrazolo[1,5-a]pyrimidines that were evaluated for their anticancer potential. The findings indicated that specific modifications could significantly enhance their efficacy against cancer cell lines .

Comparative Analysis with Similar Compounds

Understanding how structural variations influence biological activity is critical for drug design. Below is a comparison of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine with related compounds:

Table 2: Comparison of Similar Compounds

CompoundUnique FeaturesBiological Activity
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Specific substitution pattern influencing activityAnticancer, antiviral
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine Different substitution affecting binding affinityVariable
Pyrazolo[3,4-d]pyrimidine Structural analogues with distinct activitiesAntimetabolite potential

Q & A

Q. What are the common synthetic routes for 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A validated method includes:

  • Step 1 : Reacting 5-amino-3-methylpyrazole with acetylacetone under reflux in ethanol, catalyzed by acetic acid, to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Introducing substituents via nucleophilic substitution or cross-coupling reactions. For example, dimethylation at positions 2 and 7 can be achieved using methyl iodide in the presence of a base like K₂CO₃ .
  • Key Conditions : Solvents (DMF, ethanol), temperatures (80–120°C), and catalysts (Pd for cross-coupling) are critical for yield optimization.

Q. How is this compound characterized using spectroscopic methods?

  • NMR : <sup>1</sup>H NMR shows distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). <sup>13</sup>C NMR confirms quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .
  • IR : Stretching vibrations for amine (3300–3500 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 for C₈H₁₀N₄) and fragmentation patterns validate the structure .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water .
  • Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Store at –20°C in amber vials .
  • pKa : The amine group has a pKa ~8.5, influencing reactivity in aqueous conditions .

Q. What are standard safety protocols for handling this compound?

  • PPE : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methyl iodide) .
  • Waste Disposal : Classify as hazardous organic waste; incinerate via approved facilities .

Advanced Research Questions

Q. How to design experiments to evaluate kinase inhibition (e.g., CDK9) using this compound?

  • Assay Design :
    • Enzyme Source : Recombinant CDK9/cyclin T1 complex .
    • Substrate : ATP and a peptide (e.g., Ser/Thr kinase substrate).
    • IC₅₀ Determination : Use a radiometric assay (³²P-ATP) or fluorescence polarization .
  • Controls : Include staurosporine (positive control) and DMSO (vehicle control).
  • Data Interpretation : Fit dose-response curves to calculate inhibition constants (e.g., Ki ≈ 0.5–2 µM for related pyrazolo[1,5-a]pyrimidines) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Potential Causes :
    • Purity : HPLC analysis (>95% purity) to rule out impurities affecting activity .
    • Assay Conditions : Validate buffer pH, ionic strength, and ATP concentrations (e.g., 10–100 µM ATP) .
    • Enzyme Lot Variability : Standardize enzyme sources and activity batches.
  • Resolution : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies enable regioselective functionalization at position 3 or 7?

  • Position 3 : Use Pd-catalyzed Buchwald-Hartwig amination with aryl halides .
  • Position 7 : Electrophilic substitution with nitro or chloro groups under acidic conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃) .
  • Example : Nitration at position 7 achieves >80% yield using fuming HNO₃ at 0°C, followed by reduction to amine .

Q. What advanced analytical techniques are used to study degradation pathways?

  • LC-HRMS : Identifies degradation products (e.g., oxidative demethylation or ring-opening) under stress conditions (heat, light) .
  • NMR Kinetics : Tracks real-time structural changes in D₂O or DMSO-d₆ at elevated temperatures .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., amine group oxidation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。